molecular formula C8H7ClN2S B128042 4-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 118221-28-6

4-chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B128042
CAS No.: 118221-28-6
M. Wt: 198.67 g/mol
InChI Key: ICAWLEYCNOWRHI-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

4-chloro-N-methyl-1,3-benzothiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Lacks the chlorine and methyl substituents but shares the core benzothiazole structure.

    4-chlorobenzothiazole: Similar structure but without the N-methyl group.

    N-methylbenzothiazole: Similar structure but without the chlorine atom.

Uniqueness

4-chloro-N-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and N-methyl substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAWLEYCNOWRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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